(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride A metabolite of Aprepitant
Brand Name: Vulcanchem
CAS No.: 171482-05-6
VCID: VC21329948
InChI: InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Molecular Formula: C20H18F7NO2. HCl
Molecular Weight: 437.36 36.46

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride

CAS No.: 171482-05-6

Cat. No.: VC21329948

Molecular Formula: C20H18F7NO2. HCl

Molecular Weight: 437.36 36.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride - 171482-05-6

CAS No. 171482-05-6
Molecular Formula C20H18F7NO2. HCl
Molecular Weight 437.36 36.46
IUPAC Name (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C20H18F7NO2.ClH/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12;/h2-5,8-11,17-18,28H,6-7H2,1H3;1H/t11-,17+,18-;/m1./s1
Standard InChI Key DWCCMKXSGCKMJF-YNXGUESPSA-N
Isomeric SMILES C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NCCO2)C3=CC=C(C=C3)F.Cl
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Canonical SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F.Cl
Appearance Solid powder

Chemical Identity and Properties

Molecular Structure and Identification

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride is a morpholine derivative with multiple functional groups. It is uniquely identified by its CAS registry number 171482-05-6 . The compound features a molecular formula of C20H19ClF7NO2 and a precise molecular weight of 473.82 g/mol . The structure contains a morpholine ring with specific stereochemistry at three positions, which is crucial for its biological activity and synthetic utility in pharmaceutical applications.

Physical Properties

The physical properties of this compound make it suitable for laboratory and pharmaceutical manufacturing processes. It is typically available as a crystalline solid with high purity specifications, often reaching ≥99% purity for research and pharmaceutical applications . The compound is stable under normal laboratory conditions when stored properly, with recommended storage conditions being room temperature in a desiccated environment to prevent degradation from moisture .

Alternative Nomenclature and Synonyms

This compound is known by several synonyms in scientific and pharmaceutical literature, which reflects its importance in various research contexts:

SynonymContext of Use
Aprepitant HClPharmaceutical reference
Aprepitant intermediateSynthetic chemistry
Aprepitant Stage-II (Impurity-A)Quality control
(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochlorideIUPAC-based naming
Aprepitant M2 MetabolitePharmacokinetic studies

These various identifiers highlight the compound's multifaceted role in pharmaceutical research and development .

Synthetic Significance

Role as a Pharmaceutical Intermediate

The primary significance of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride lies in its function as a crucial intermediate in the synthesis of aprepitant, a clinically important antiemetic medication . As a synthetic precursor, this compound contributes specific structural elements and stereochemistry that are essential for the biological activity of the final drug product. The stereochemical configuration at the three chiral centers is particularly important for the biological activity of aprepitant, making the precise synthesis of this intermediate compound critical to the drug manufacturing process.

Pharmaceutical Relevance

Connection to Aprepitant

The compound (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride is integrally linked to aprepitant, a medication of significant clinical importance . Aprepitant functions as a selective neurokinin-1 (NK-1) receptor antagonist that blocks the binding of substance P to NK-1 receptors in the central nervous system . This pharmacological mechanism allows aprepitant to effectively prevent and treat various forms of nausea and vomiting, particularly those associated with cancer chemotherapy treatments.

Pharmacological Mechanism

The final product derived from this intermediate, aprepitant, works through a distinctive mechanism compared to other antiemetic agents. It selectively targets the NK-1 receptors, which play a crucial role in the vomiting reflex, particularly in delayed emesis following chemotherapy . Research has shown that aprepitant binds to the human NK-1 receptor with high affinity (approximately 90 pM) in transfected CHO cells and has been characterized as an inverse agonist with a slow dissociation rate under certain conditions . This pharmacological profile contributes to aprepitant's efficacy in managing both acute and delayed phases of chemotherapy-induced nausea and vomiting.

Structure-Activity Relationship Insights

Structural Features and Biological Activity

The structure of (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride contains several key features that contribute to the pharmacological properties of aprepitant. The bis(trifluoromethyl)phenyl group enhances the compound's lipophilicity and membrane permeability, while the morpholine scaffold provides a rigid framework that positions the functional groups in the optimal spatial arrangement for receptor binding . The specific stereochemistry at the three chiral centers is crucial for the high binding affinity and selectivity for the NK-1 receptor in the final drug.

Structural Modifications and Drug Development

Structure-activity relationship (SAR) studies leading to aprepitant involved engineering increased potency for NK-1 receptor binding while decreasing affinity for L-type calcium ion channels . This was achieved primarily by reducing the basicity of the core heterocycle . These modifications highlight the importance of the intermediate compound's structure in the development of therapeutically effective NK-1 receptor antagonists with improved selectivity profiles.

Research Applications

Current Research Utilization

As a pharmaceutical intermediate, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride continues to be important in research settings. It serves as a valuable tool for studying structure-activity relationships in neurokinin receptor antagonists and for developing novel therapeutic agents with improved properties. Researchers use this compound to explore modifications that might lead to next-generation antiemetic medications or therapeutics for other conditions mediated by substance P and NK-1 receptors.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator